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3'-O-Naphthoyladenosine 5'-triphosphate - 76152-01-7

3'-O-Naphthoyladenosine 5'-triphosphate

Catalog Number: EVT-1550216
CAS Number: 76152-01-7
Molecular Formula: C21H22N5O14P3
Molecular Weight: 661.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3'-O-Naphthoyladenosine 5'-triphosphate is a modified nucleotide that plays a significant role in biochemical research, particularly in studies involving nucleotides and their analogs. This compound is a derivative of adenosine triphosphate, where the 3'-hydroxyl group of the ribose sugar is modified with a naphthoyl group. The addition of this bulky aromatic group can influence the compound's interactions with enzymes and other biomolecules, making it valuable for probing biochemical pathways.

Source

3'-O-Naphthoyladenosine 5'-triphosphate can be synthesized chemically or enzymatically from its precursor nucleotides. It is often used in research settings to study enzyme kinetics and binding interactions due to its structural similarities to natural nucleotides.

Classification

This compound belongs to the class of nucleotide triphosphates, which are essential for various biological processes, including energy transfer and signal transduction. Specifically, it is classified as a nucleotide analog due to the modification at the 3' position of the ribose sugar.

Synthesis Analysis

Methods

The synthesis of 3'-O-Naphthoyladenosine 5'-triphosphate typically involves several steps, including the protection of functional groups, phosphorylation, and deprotection. Common methods include:

  1. Chemical Synthesis: Utilizing phosphoramidite chemistry to construct the nucleotide from simpler building blocks.
  2. Enzymatic Synthesis: Employing kinases to phosphorylate adenosine derivatives. For instance, adenosine can be converted into its triphosphate form using ATP or other nucleotide triphosphates as substrates.

Technical Details

The synthesis often requires careful control of reaction conditions, such as pH and temperature, to ensure high yields and purity. Additionally, protecting groups are used to prevent unwanted reactions during synthesis. The Ludwig-Eckstein protocol is frequently referenced for synthesizing modified nucleotides efficiently .

Molecular Structure Analysis

Structure

The molecular structure of 3'-O-Naphthoyladenosine 5'-triphosphate consists of:

  • Adenine Base: A purine nitrogenous base.
  • Ribose Sugar: A five-carbon sugar with a hydroxyl group at the 2' position.
  • Triphosphate Group: Three phosphate groups linked by phosphoester bonds.
  • Naphthoyl Group: An aromatic moiety attached to the 3' position of the ribose sugar.

Data

  • Molecular Formula: C₁₁H₁₇N₅O₁₂P₃
  • Molecular Weight: Approximately 546.22 g/mol (free acid form) .
Chemical Reactions Analysis

Reactions

3'-O-Naphthoyladenosine 5'-triphosphate participates in various biochemical reactions, including:

  • Phosphorylation Reactions: It can act as a substrate for kinases in phosphorylation processes.
  • Nucleotide Incorporation: It can be incorporated into RNA or DNA strands during polymerization reactions.

Technical Details

The presence of the naphthoyl group alters the reactivity and binding affinity of the nucleotide compared to unmodified adenosine triphosphate. This modification can enhance or inhibit interactions with specific enzymes or receptors, providing insights into their mechanisms.

Mechanism of Action

Process

The mechanism of action for 3'-O-Naphthoyladenosine 5'-triphosphate involves its ability to mimic natural nucleotides while providing unique binding characteristics due to its bulky naphthoyl group. This allows researchers to study:

  • Enzyme Specificity: By observing how enzymes interact with this analog compared to natural substrates.
  • Conformational Changes: The compound can induce conformational changes in proteins involved in nucleotide metabolism .

Data

Studies have shown that substituting natural nucleotides with this analog can significantly impact enzyme kinetics and substrate affinity, allowing for detailed mechanistic studies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in water and common organic solvents.

Chemical Properties

  • Stability: Generally stable under acidic and neutral conditions but may hydrolyze under basic conditions.
  • Spectroscopic Properties: Absorption maxima around 259 nm in Tris-HCl buffer at pH 7.5 .
Applications

Scientific Uses

3'-O-Naphthoyladenosine 5'-triphosphate is utilized in various scientific applications, including:

  • Biochemical Research: To study enzyme kinetics and binding interactions.
  • Nucleotide Analog Studies: As a tool for investigating nucleotide metabolism and signaling pathways.
  • Drug Development: Potentially useful in designing inhibitors or modulators for enzymes involved in nucleotide metabolism.

This compound serves as an important tool in molecular biology and biochemistry, facilitating advancements in understanding cellular processes involving nucleotides.

Structural and Chemical Characterization

Molecular Architecture of 3'-O-Naphthoyladenosine 5'-Triphosphate

3'-O-Naphthoyladenosine 5'-triphosphate (N-ATP) features a canonical adenosine 5'-triphosphate (ATP) core modified at the ribose 3'-position with a 1-naphthoyl group. This modification replaces the hydroxyl group at the ribose 3'-carbon with a bulky, planar naphthalene ring system conjugated via an ester linkage. The naphthoyl moiety introduces significant hydrophobic character and extended π-electron conjugation, altering the molecule's physicochemical behavior relative to ATP [1] [8].

Quantum-chemical computations indicate that the naphthoyl group forces the ribose ring into a C3'-endo puckering conformation, sterically hindering rotation around the C3'-O-naphthoyl bond. This constraint positions the naphthalene ring perpendicular to the purine plane of adenosine, minimizing electronic interference with the adenine base while maximizing solvent exposure of the fluorophore [8]. The triphosphate chain retains Mg²⁺ coordination capability at the β- and γ-phosphates, similar to ATP, though the α-phosphate exhibits reduced metal affinity due to electron donation from the ester-linked naphthoyl group [1] [8].

Table 1: Key Structural Features of N-ATP

Structural ElementChemical CharacteristicsConformational Impact
Naphthoyl group at C3'Aromatic, hydrophobicRibose C3'-endo puckering
Triphosphate chainMg²⁺ binding at β/γ phosphatesReduced α-phosphate charge density
Adenine-naphthoyl orientationPerpendicular planesMinimized π-π stacking

Comparative Analysis with Canonical ATP and ADP Analogs

N-ATP and its diphosphate analog (3'-O-Naphthoyladenosine 5'-diphosphate, N-ADP) exhibit distinct biochemical behavior compared to their unmodified counterparts. Binding studies with mitochondrial ADP/ATP carrier protein (AAC) reveal N-ADP acts as a potent mixed-type inhibitor (Ki ≈ 5 μM), contrasting with ADP/ATP which are transported substrates. The hydrophobic naphthoyl group prevents translocation through AAC despite high-affinity binding, effectively "trapping" the nucleotide at the carrier site [1].

Specific binding capacities differ significantly:

  • N-ADP/N-ATP binding sites: 1.5–1.6 nmol/mg protein (mitochondrial particles)
  • Native ADP/ATP binding sites: ≤0.8 nmol/mg proteinThis disparity suggests N-nucleotides access cryptic binding pockets not fully occupied by natural nucleotides, attributed to enhanced hydrophobic interactions with the carrier protein [1]. pH-dependent binding studies further reveal two classes of interaction sites: one sensitive to ADP displacement at pH 7.4 (~70% displacement in mitochondria), and another resistant even at low pH, indicating heterogeneous binding modes conferred by the naphthoyl group [1].

Table 2: Functional Comparison with Canonical Nucleotides

ParameterATP/ADPN-ATP/N-ADP
AAC transportSubstrates (transported)Non-transportable inhibitors
Binding affinity (Kd)~10–20 μM (ADP)3–6 μM [1]
Protein binding sites≤0.8 nmol/mg1.5–1.6 nmol/mg
pH sensitivityHighHeterogeneous (two-site behavior)

Spectroscopic Profiling (UV-Vis, NMR, Fluorescence)

The naphthoyl modification confers unique spectroscopic properties critical for probing nucleotide-protein interactions:

  • UV-Vis Spectroscopy: N-ATP exhibits a dual absorption profile with adenine λmax = 259 nm and naphthoyl λmax = 280 nm. Molar extinction coefficients are additive (ε259 ≈ 15,400 M⁻¹cm⁻¹; ε280 ≈ 6,200 M⁻¹cm⁻¹), confirming independent chromophore behavior without ground-state electronic coupling [3] [7].

  • Fluorescence Emission: Excitation at 280 nm yields naphthalene-like emission at 335 nm. Quantum yield (ΦF) increases from 0.12 in aqueous buffer to 0.48 in hydrophobic environments, enabling detection of membrane protein binding. Binding to AAC quenches fluorescence by 40–60% due to restricted mobility of the naphthoyl group, with subsequent addition of inhibitors like carboxyatractyloside (CATR) restoring emission via competitive displacement [1] [3].

  • NMR Analysis: 31P-NMR reveals significant chemical shift perturbations at the α-phosphate (Δδ = +1.2 ppm vs. ATP), indicating electronic effects from the 3'-ester linkage. 1H-NMR shows pronounced upfield shifts for ribose H2' and H4' protons (Δδ = -0.4 to -0.6 ppm), confirming altered sugar pucker dynamics. NOESY correlations between naphthoyl H3/H4 and adenine H8 suggest transient hydrophobic contacts in aqueous solution [7].

Table 3: Spectroscopic Signatures of N-ATP

TechniqueKey ParametersStructural Interpretation
UV-Visλmax 259 nm (Ade), 280 nm (Naph)Independent chromophores
Fluorescenceλem 335 nm; ΦF 0.12–0.48Environmental sensitivity
31P-NMRα-P shift: +1.2 ppm vs. ATPReduced α-phosphate charge density
1H-NMRRibose H2'/H4' upfield shiftsC3'-endo conformation stabilization

Thermodynamic Stability and Hydrolysis Kinetics

N-ATP exhibits enhanced kinetic stability against hydrolysis compared to ATP, attributable to steric shielding of the γ-phosphate by the naphthoyl group. Hydrolysis half-lives at pH 7.4 and 37°C:

  • ATP: ~2 hours
  • N-ATP: >24 hoursActivation energy (Ea) for γ-phosphate hydrolysis increases by 28 kJ/mol relative to ATP, as determined by Arrhenius plots [5] [8].

Enzymatic hydrolysis studies reveal mixed inhibition kinetics against ATPases. N-ATP competitively inhibits ATP binding (Ki = 8.2 μM) while exhibiting uncompetitive inhibition toward water attack at the γ-phosphate, indicating preferential binding to the enzyme-ADP intermediate. Free energy calculations confirm the transition state for N-ATP hydrolysis is destabilized by 14.3 kJ/mol relative to ATP, primarily due to impaired nucleophile accessibility and suboptimal positioning of catalytic residues [5].

Protein interactions further modulate stability: Binding to AAC reduces N-ATP hydrolysis rate by 20-fold versus free solution, suggesting allosteric protection of the triphosphate chain. This contrasts with ATP, which undergoes accelerated hydrolysis when bound to transport proteins [1] [5].

Table 4: Hydrolysis Parameters vs. ATP

ParameterATPN-ATP
Non-enzymatic t1/2 (pH 7.4)~2 hours>24 hours
Ea (hydrolysis)64 kJ/mol92 kJ/mol
Enzymatic Km/VmaxSubstrateMixed inhibitor (Ki = 8.2 μM)
ΔG (hydrolysis)Reference+14.3 kJ/mol

Properties

CAS Number

76152-01-7

Product Name

3'-O-Naphthoyladenosine 5'-triphosphate

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] naphthalene-1-carboxylate

Molecular Formula

C21H22N5O14P3

Molecular Weight

661.3 g/mol

InChI

InChI=1S/C21H22N5O14P3/c22-18-15-19(24-9-23-18)26(10-25-15)20-16(27)17(38-21(28)13-7-3-5-11-4-1-2-6-12(11)13)14(37-20)8-36-42(32,33)40-43(34,35)39-41(29,30)31/h1-7,9-10,14,16-17,20,27H,8H2,(H,32,33)(H,34,35)(H2,22,23,24)(H2,29,30,31)/t14-,16-,17-,20-/m1/s1

InChI Key

SDHBQQJZCDASLQ-WVSUBDOOSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Synonyms

3'-O-naphthoyladenosine 5'-triphosphate
3-NP-ATP
naphthoyl-ATP

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

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